2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-N-ethyl-6-methylpyrimidin-4-amine
CAS No.: 2549054-77-3
Cat. No.: VC11815505
Molecular Formula: C17H26N6O
Molecular Weight: 330.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549054-77-3 |
|---|---|
| Molecular Formula | C17H26N6O |
| Molecular Weight | 330.4 g/mol |
| IUPAC Name | 2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine |
| Standard InChI | InChI=1S/C17H26N6O/c1-5-18-16-10-12(2)19-17(20-16)23-8-6-22(7-9-23)11-15-13(3)21-24-14(15)4/h10H,5-9,11H2,1-4H3,(H,18,19,20) |
| Standard InChI Key | USMYATDWWYPHFG-UHFFFAOYSA-N |
| SMILES | CCNC1=NC(=NC(=C1)C)N2CCN(CC2)CC3=C(ON=C3C)C |
| Canonical SMILES | CCNC1=NC(=NC(=C1)C)N2CCN(CC2)CC3=C(ON=C3C)C |
Introduction
1. Introduction to the Compound
The chemical name "2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-N-ethyl-6-methylpyrimidin-4-amine" suggests that it is a heterocyclic compound with the following features:
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Pyrimidine Core: The main scaffold is a pyrimidine ring substituted at positions 2, 4, and 6.
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Piperazine Substitution: A piperazine ring is attached at position 2 of the pyrimidine core.
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Oxazole Group: The piperazine is further functionalized with a 3,5-dimethyl-substituted oxazole group.
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Ethyl and Methyl Groups: Additional alkyl substitutions are present on the pyrimidine ring.
Such structural features often suggest potential applications in medicinal chemistry, particularly for compounds with biological activity.
Spectroscopic Characteristics
To confirm its structure:
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NMR Spectroscopy:
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Proton (^1H) NMR would show signals for methyl groups, aromatic protons (if any), and aliphatic hydrogens.
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Carbon (^13C) NMR would identify carbons in the pyrimidine, oxazole, and piperazine rings.
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Mass Spectrometry (MS):
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Would provide molecular ion peaks corresponding to the molecular weight.
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Infrared (IR) Spectroscopy:
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Functional groups like amines and oxazoles would exhibit characteristic absorption bands.
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3. Potential Applications
Medicinal Chemistry
Compounds with pyrimidine and piperazine scaffolds are often explored for their pharmacological activities:
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Antimicrobial Activity: The oxazole group is known for its role in antimicrobial agents.
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Anticancer Potential: Pyrimidine derivatives are frequently studied as kinase inhibitors.
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CNS Activity: Piperazine derivatives have been explored for their effects on neurotransmitter systems.
Synthetic Applications
The compound could serve as an intermediate in synthesizing more complex molecules with tailored biological activities.
4. Suggested Research Directions
Synthesis
A plausible synthetic route could involve:
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Formation of the pyrimidine core through cyclization reactions.
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Functionalization with piperazine via nucleophilic substitution or coupling reactions.
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Attachment of the oxazole group through alkylation or amidation.
Biological Evaluation
The compound should be screened for:
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Antimicrobial efficacy against bacterial and fungal strains.
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Cytotoxicity against cancer cell lines.
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CNS receptor binding assays to evaluate neurological effects.
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